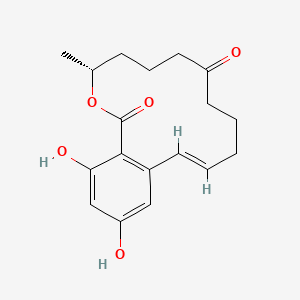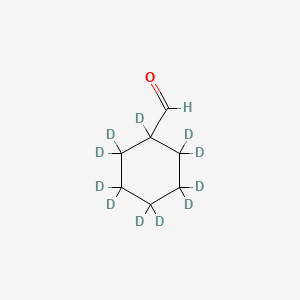
Cyclohexanecarboxaldehyde-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxaldehyde-d11 is a deuterated form of cyclohexanecarboxaldehyde, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for this compound is C7D11O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxaldehyde-d11 can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclohexene in the presence of deuterium gas. The reaction typically requires a catalyst such as rhodium (III) oxide and is conducted under high pressure and temperature conditions . Another method involves the reduction of cyclohexanecarbonyl chloride using deuterated reducing agents like lithium tri-tert-butoxyaluminum hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxaldehyde-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohexanecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to cyclohexanemethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanecarboxaldehyde-d11 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in mechanistic studies.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxaldehyde-d11 involves its interaction with various molecular targets. In oxidation reactions, it undergoes nucleophilic attack at the carbonyl center, leading to the formation of carboxylic acids . In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions . The deuterium atoms in this compound provide increased stability and distinct spectroscopic signatures, making it useful in mechanistic studies.
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxaldehyde-d11 can be compared with other similar compounds such as:
Cyclohexanecarboxaldehyde: The non-deuterated form, which has similar chemical properties but lacks the unique spectroscopic characteristics of the deuterated version.
Cyclohexanemethanol: The reduced form of cyclohexanecarboxaldehyde, which is an alcohol rather than an aldehyde.
Cyclohexanecarboxylic acid: The oxidized form, which is a carboxylic acid.
The uniqueness of this compound lies in its deuterium content, which provides enhanced stability and distinct spectroscopic properties, making it valuable in various scientific research applications.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
123.24 g/mol |
Nom IUPAC |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,7D |
Clé InChI |
KVFDZFBHBWTVID-BZNVDYMVSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C=O)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CCC(CC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


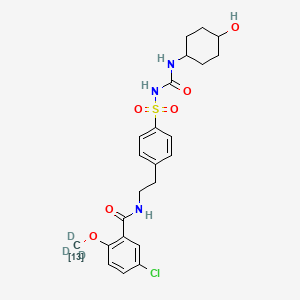
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
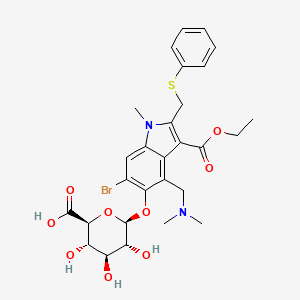
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)

![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)

![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
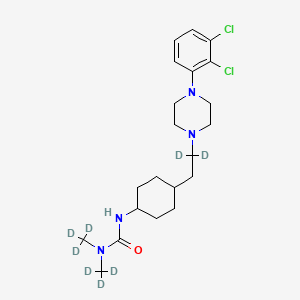
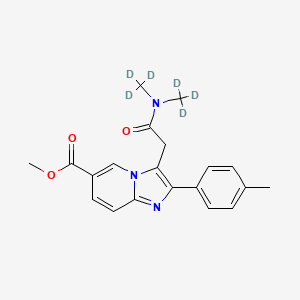
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
